(Z)-Azoxystrobin

Photoisomerization kinetics Environmental photochemistry Leaf surface modeling

Co-elution of azoxystrobin E/Z isomers during HPLC-MS analysis compromises quantitative environmental fate assessments and regulatory compliance testing. Procuring discrete (Z)-Azoxystrobin reference material eliminates this ambiguity. - Enables accurate quantitation of photostationary equilibrium ([E]/[Z] = 2.0 ± 0.1) and Z→E reverse photoisomerization (chemical yield 0.95 ± 0.1). - Meets US EPA Method MRID 49112204 requirements for separate Z-isomer quantitation at 0.10 µg/L LOQ in surface/groundwater. - Supplied with full Certificate of Analysis; packs from 1 mg to 100 mg, shipped globally under ambient conditions.

Molecular Formula C22H17N3O5
Molecular Weight 403.40
CAS No. 143130-94-3
Cat. No. B601239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Azoxystrobin
CAS143130-94-3
Synonyms(αZ)-2-[[6-(2-Cyanophenoxy)-4-pyrimidinyl]oxy]-α-(methoxymethylene)-benzeneacetic acid Methyl Ester;  (Z)-2-[[6-(2-cyanophenoxy)-4-pyrimidinyl]oxy]-α-(methoxymethylene)-Benzeneacetic acid, Methyl Ester
Molecular FormulaC22H17N3O5
Molecular Weight403.40
Structural Identifiers
SMILESCOC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
InChIInChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13-
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow to Light Yellow Solid

(Z)-Azoxystrobin (CAS 143130-94-3) Technical Profile: Strobilurin Fungicide Isomer for Analytical and Environmental Research Applications


(Z)-Azoxystrobin (CAS 143130-94-3, molecular formula C22H17N3O5, molecular weight 403.39) is the Z-isomer of azoxystrobin, a systemic fungicide belonging to the methoxyacrylate subclass of strobilurins . The compound inhibits mitochondrial respiration by blocking electron transfer between cytochromes b and c1 in the fungal respiratory chain . While commercial agricultural formulations utilize the E-isomer (azoxystrobin proper), (Z)-Azoxystrobin serves as a critical analytical reference standard for environmental fate studies, photochemical research, and quality control applications where isomer-specific quantification is required [1].

(Z)-Azoxystrobin (CAS 143130-94-3) Procurement Rationale: Why Isomeric Purity Matters in Azoxystrobin Research and Analysis


The procurement of (Z)-Azoxystrobin as a discrete isomer rather than generic azoxystrobin material is scientifically essential because the E- and Z-isomers exhibit distinct photochemical behaviors and environmental interconversion kinetics. Commercial azoxystrobin formulations contain predominantly the E-isomer, yet photoisomerization generates the Z-isomer in situ with a quantum yield of 0.75 ± 0.08 in organic solvents that mimic leaf wax environments [1]. Furthermore, bacterial biotransformation by Bacillus licheniformis strain TAB7 enzymatically isomerizes (E)-azoxystrobin to (Z)-azoxystrobin [2]. These processes necessitate isomer-specific analytical standards for accurate environmental monitoring, degradation pathway elucidation, and regulatory compliance testing, as co-elution or misidentification of isomers compromises quantitative analysis and fate assessment.

(Z)-Azoxystrobin (CAS 143130-94-3) Quantitative Differentiation Evidence: Comparative Photochemical, Biotransformation, and Analytical Performance Data


(Z)-Azoxystrobin Photochemical Differentiation: Enhanced Reverse Isomerization Efficiency Compared to E-Isomer Forward Reaction

In organic solvent systems (n-heptane and isopropanol) designed to mimic the polarity of leaf wax cuticles, the photoisomerization of (Z)-azoxystrobin back to the E-isomer proceeds with a chemical yield of 0.95 ± 0.1, which is more efficient than the forward E→Z photoisomerization that occurs with a quantum yield of 0.75 ± 0.08 [1]. The pseudo photostationary equilibrium is reached when the [E-azoxystrobin]/[Z-azoxystrobin] ratio stabilizes at 2.0 ± 0.1 [1]. This demonstrates that (Z)-Azoxystrobin is not merely a degradation artifact but an actively interconverting species in photochemical equilibria.

Photoisomerization kinetics Environmental photochemistry Leaf surface modeling

(Z)-Azoxystrobin Biotransformation Evidence: Enzymatic Isomerization from E-Isomer by Bacillus licheniformis TAB7

Bacillus licheniformis strain TAB7, a commercial compost deodorant microorganism, was demonstrated to enzymatically isomerize (E)-azoxystrobin to (Z)-azoxystrobin as part of its biotransformation pathway [1]. The study identified (Z)-azoxystrobin and (Z)-azoxystrobin amine as metabolites generated from the parent (E)-azoxystrobin substrate, representing the first report of enzymatic isomerization between these isomers by a bacterial system [1]. This contrasts with the parent compound (E)-azoxystrobin, which at 40 µg/mL inhibited 59.5 ± 3.5% of mitochondrial electron transfer activity in Magnaporthe oryzae [1].

Microbial degradation Soil bioremediation Fungicide environmental fate

Azoxystrobin Class Comparative Efficacy: E-Isomer EC50 Against Phytophthora infestans Mycelial Growth

In indoor toxicity assays evaluating fungicides against Phytophthora infestans (potato late blight pathogen), azoxystrobin (E-isomer) demonstrated the most potent inhibition of mycelial growth among three tested fungicides, with an EC50 value of 0.0623 µg/mL [1]. Field trials with azoxystrobin treatment produced a yield increase of 21.8% compared to untreated controls [1]. Note: This evidence represents the commercial E-isomer's activity; no direct fungicidal activity data for isolated (Z)-Azoxystrobin were identified in the accessible literature.

Oomycete control Potato late blight Fungicide potency comparison

Analytical Method Validation: EPA Environmental Chemistry Method for Azoxystrobin and Z-Isomer in Water

The US EPA has established an Environmental Chemistry Method (ECM) specifically for the concurrent determination of azoxystrobin and its Z-isomer in water matrices (MRID 49112204) [1]. The method employs LC/MS/MS analysis and achieves a Limit of Quantitation (LOQ) of 0.10 µg/L for both analytes [1]. This regulatory method explicitly requires separate quantitation of the two isomers, confirming that (Z)-Azoxystrobin is recognized as a distinct analyte of environmental interest rather than a chromatographic artifact to be ignored.

Water quality monitoring LC/MS/MS analysis Regulatory compliance testing

(Z)-Azoxystrobin (CAS 143130-94-3) Validated Application Scenarios for Scientific Procurement and Research Use


Environmental Fate Studies: Photochemical Transformation Monitoring in Leaf Surface Simulants

(Z)-Azoxystrobin reference material is essential for studies investigating the photochemical fate of azoxystrobin fungicides on plant surfaces. Researchers modeling leaf wax environments in n-heptane or isopropanol require authentic Z-isomer standards to quantify the photostationary equilibrium where [E]/[Z] = 2.0 ± 0.1 and to track the 0.95 ± 0.1 chemical yield of Z→E reverse photoisomerization [1]. Without isomer-specific standards, the dynamic interconversion between isomers under field light conditions cannot be accurately characterized.

Soil Microbial Degradation Pathway Elucidation and Bioremediation Research

Research investigating the biodegradation of azoxystrobin by Bacillus licheniformis TAB7 and other environmental microorganisms requires (Z)-Azoxystrobin as an analytical standard to confirm enzymatic isomerization from the parent E-isomer [1]. The identification of (Z)-azoxystrobin and (Z)-azoxystrobin amine as distinct biotransformation products necessitates isomer-specific standards for accurate LC/MS/MS quantification in soil microcosm and compost matrix studies.

Water Quality Monitoring and Regulatory Compliance Testing

Environmental testing laboratories performing water quality analysis according to US EPA Environmental Chemistry Method MRID 49112204 require (Z)-Azoxystrobin reference material to achieve the validated 0.10 µg/L LOQ for the Z-isomer in surface water and groundwater monitoring programs [1]. This method, submitted by Syngenta Crop Protection, LLC, explicitly mandates separate quantitation of azoxystrobin and its Z-isomer, making authentic reference standards a regulatory compliance necessity for contract laboratories and government monitoring agencies.

Quality Control and Impurity Profiling in Azoxystrobin Technical Material

Analytical laboratories performing HPLC-MS impurity profiling of azoxystrobin technical material require (Z)-Azoxystrobin as a reference standard for peak identification and quantification [1]. The presence of the Z-isomer as a potential impurity or degradation product in stored formulations necessitates authentic reference material for method development, system suitability testing, and batch release quality control in pesticide manufacturing and formulation stability studies.

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